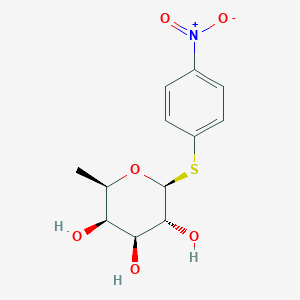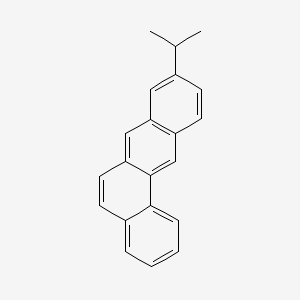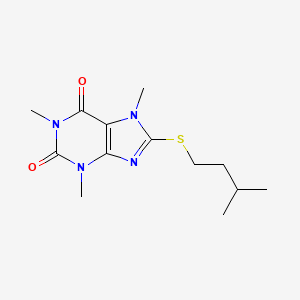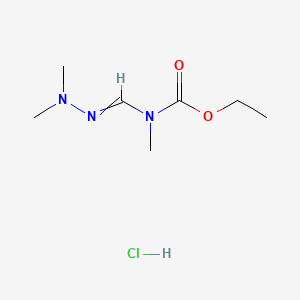
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride is a complex organic compound. It is a derivative of carbamic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester and a monohydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride typically involves the reaction of carbamic acid derivatives with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted carbamates.
科学的研究の応用
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used in various chemical applications.
Ethyl carbamate: Another ester of carbamic acid, known for its use in organic synthesis.
Dimethyl carbamate: A derivative with two methyl groups, used in different industrial processes.
Uniqueness
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile reactivity and a wide range of applications, setting it apart from other carbamate derivatives.
特性
CAS番号 |
65206-90-8 |
|---|---|
分子式 |
C7H16ClN3O2 |
分子量 |
209.67 g/mol |
IUPAC名 |
ethyl N-[(dimethylhydrazinylidene)methyl]-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-5-12-7(11)10(4)6-8-9(2)3;/h6H,5H2,1-4H3;1H |
InChIキー |
FRIHODUBJLRFLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)C=NN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


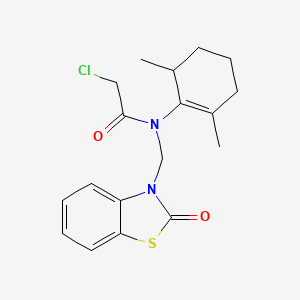
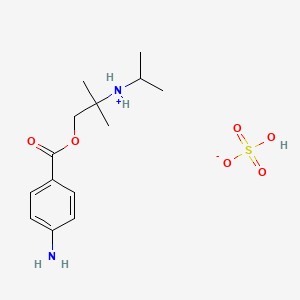

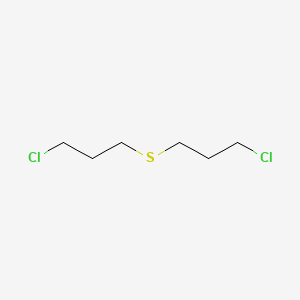
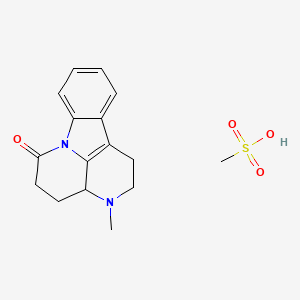
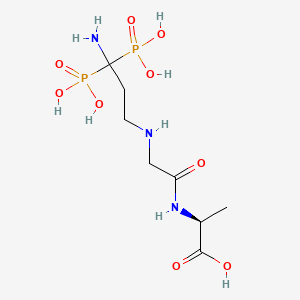
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
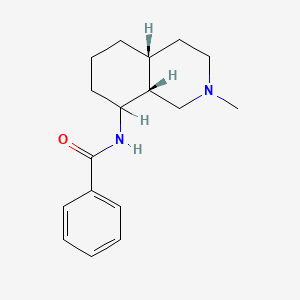
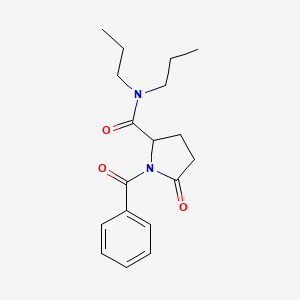
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
